Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound known for its unique structure and potential applications in various fields. This compound features a benzoate core substituted with methoxy and phenylhydrazinylidene groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-methoxy-5-formylbenzoic acid with phenylhydrazine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler ester with similar structural features but lacking the phenylhydrazinylidene group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a sulfamoyl group instead of the phenylhydrazinylidene group, leading to different chemical and biological properties.
Uniqueness
Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is unique due to the presence of the phenylhydrazinylidene group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90167-24-1 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-methoxy-5-[(phenylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-9-8-12(10-14(15)16(19)21-2)11-17-18-13-6-4-3-5-7-13/h3-11,18H,1-2H3 |
InChI Key |
OEORPFSBXOZPOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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